REACTION_CXSMILES
|
Br[CH:2]1[C:7]2[CH:8]=[C:9]([C:12]#[N:13])[CH:10]=[CH:11][C:6]=2[O:5][C:4]([CH3:15])([CH3:14])[CH2:3]1.[N-:16]=[N+:17]=[N-:18].[Na+]>CN(C)C=O>[N:16]([CH:2]1[C:7]2[CH:8]=[C:9]([C:12]#[N:13])[CH:10]=[CH:11][C:6]=2[O:5][C:4]([CH3:15])([CH3:14])[CH2:3]1)=[N+:17]=[N-:18] |f:1.2|
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
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BrC1CC(OC2=C1C=C(C=C2)C#N)(C)C
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Name
|
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature under argon for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between 100 mL ethyl acetate and 200 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed successively with distilled water, saturated sodium bicarbonate solution, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1CC(OC2=C1C=C(C=C2)C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |